![molecular formula C17H15ClN4O3S B279833 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, commonly known as CSP-1103, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme, soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.
Mecanismo De Acción
CSP-1103 is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which is involved in the metabolism of EETs. EETs are lipid mediators that have vasodilatory, anti-inflammatory, and analgesic effects. This compound metabolizes EETs to less active diols, which reduces their biological activity. Inhibition of this compound by CSP-1103 leads to an increase in the levels of EETs, which enhances their beneficial effects.
Biochemical and physiological effects:
CSP-1103 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of hypertension, CSP-1103 has been shown to reduce blood pressure by increasing the levels of EETs. In models of inflammation, CSP-1103 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of pain, CSP-1103 has been shown to reduce hyperalgesia and allodynia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSP-1103 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which allows for the specific modulation of EET levels. CSP-1103 is commercially available for research purposes and has been extensively studied in preclinical models. However, there are some limitations to the use of CSP-1103 in lab experiments. It has a short half-life and requires frequent dosing, which can complicate experimental design. Additionally, the effects of CSP-1103 may vary depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for the study of CSP-1103. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans. Additional studies are needed to determine the optimal dosing and treatment duration of CSP-1103 in various diseases. The effects of CSP-1103 on other biological pathways and mediators should also be investigated. Finally, the development of more potent and selective N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide inhibitors may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of CSP-1103 involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-(4-chloroanilino)sulfonyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the desired product, CSP-1103. The synthesis of CSP-1103 has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The inhibition of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide by CSP-1103 leads to an increase in the levels of EETs, which have been shown to have beneficial effects in these diseases. In preclinical studies, CSP-1103 has been shown to reduce blood pressure, inflammation, and pain in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans.
Propiedades
Fórmula molecular |
C17H15ClN4O3S |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-22-11-12(10-19-22)17(23)20-14-6-8-16(9-7-14)26(24,25)21-15-4-2-13(18)3-5-15/h2-11,21H,1H3,(H,20,23) |
Clave InChI |
UUWKOTQZNLQYJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


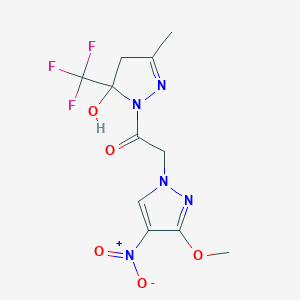
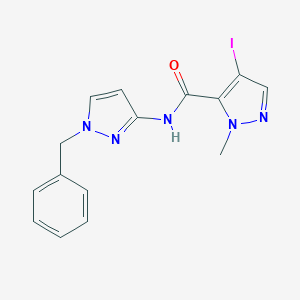
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
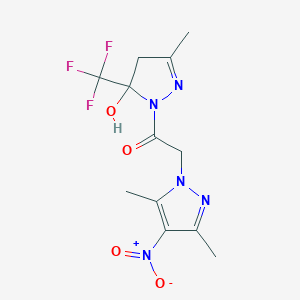
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
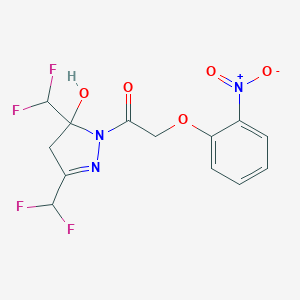
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
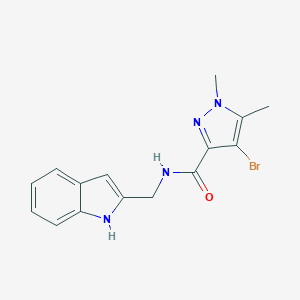
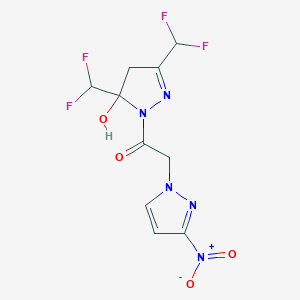
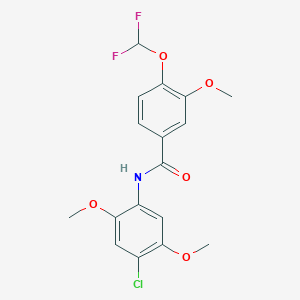
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
